
4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine
Overview
Description
“4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine” is a chemical compound that has been studied in various fields. It is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides (MI), which are widely used due to the presence of an activated double bond and an imide group . These structural fragments allow them to easily react with a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and undergo facile polymerization and copolymerization with various unsaturated compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound can then enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine” is complex and includes several key structural fragments. These include an activated double bond and an imide group, which are characteristic of maleimides . These structural elements contribute to the compound’s reactivity and its ability to undergo a variety of chemical reactions .Chemical Reactions Analysis
This compound is known to react with a variety of nucleophilic and electrophilic reagents, and can enter cycloaddition reactions . It can also undergo facile polymerization and copolymerization with various unsaturated compounds .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine”, focusing on unique applications:
Antihypertensive Applications
This compound has been studied for its interaction with specific imidazoline receptors, which are known to have a multiplicity of biological functions, including acting as antihypertensive agents .
Anticancer Potential
It inhibits PDGFR, FGFR, and VEGFR, which are known to promote fibroblast proliferation, migration, and transformation. This inhibition is the basis for its usage in innovative cancer therapies such as Idiopathic Pulmonary Fibrosis (IPF) .
Antimicrobial Activity
The compound’s structure allows it to be used in the synthesis of other compounds with antimicrobial properties .
Organotin(IV) Complex Formation
4-(2,5-Dihydro-1H-pyrrol-1-yl)piperidine can form complexes with organotin(IV), which have been synthesized and characterized by elemental analysis and spectral studies .
Anti-Tuberculosis Therapeutic
A derivative of this compound has been developed as an anti-tuberculosis therapeutic agent and has shown promise in stimulating antibody production in cell cultures .
Future Directions
The future directions for research on “4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine” could include further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more research is needed to fully understand the compound’s mechanism of action and potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of 1h-pyrrole-2,5-diones, have been found to exhibit selective inhibitory activity against various proteins . These include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
It is known that similar compounds can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of prostaglandin and affect the intracellular signaling mechanism of all living organisms .
Result of Action
Similar compounds have been found to exhibit diverse biological activities . These include anticandidiasis and antituberculosis properties , as well as potential use in the therapy of brain tumors and liver and skin cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine. For instance, the compound needs to be stored under refrigeration . Additionally, the compound’s dust may irritate the eyes and respiratory tract, so appropriate protective equipment, such as protective glasses and masks, should be worn when handling the compound . It should also be kept away from oxidizing agents to prevent fires and explosions .
properties
IUPAC Name |
4-(2,5-dihydropyrrol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDTWAMFTGWSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



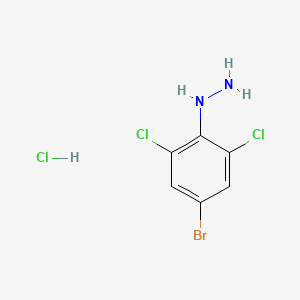
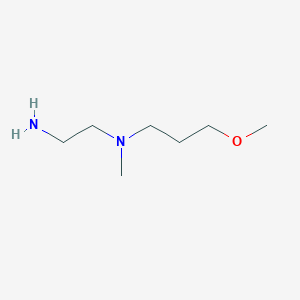
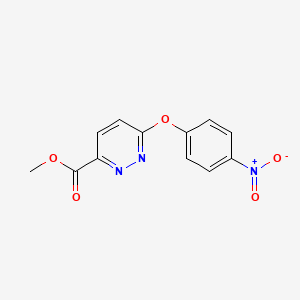
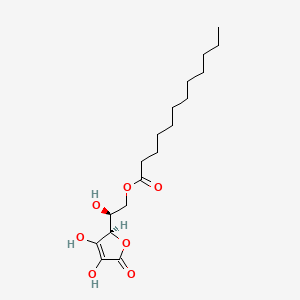
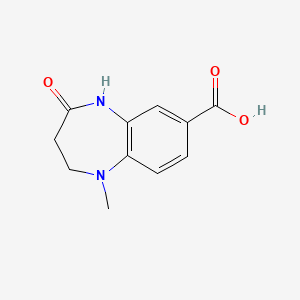

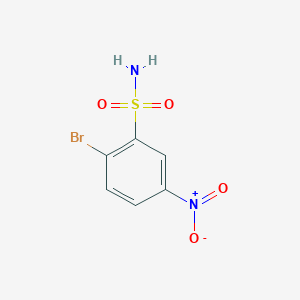

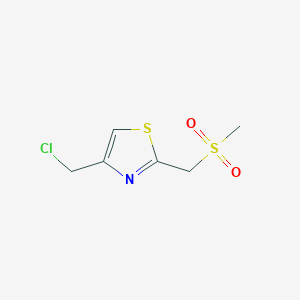
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)
amino}acetic acid](/img/structure/B1526115.png)
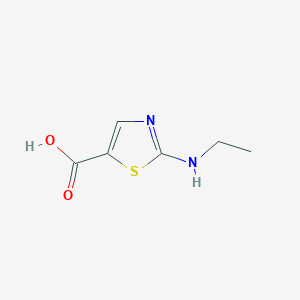

![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)